FF-10502

説明

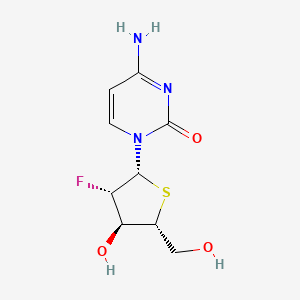

structure in first source

Structure

3D Structure

特性

CAS番号 |

184302-49-6 |

|---|---|

分子式 |

C9H12FN3O3S |

分子量 |

261.28 g/mol |

IUPAC名 |

4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |

InChIキー |

NIDPJRZOVFIBQB-PXBUCIJWSA-N |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine 2-F-4-Thio-arabinofuranosyl-C |

製品の起源 |

United States |

Foundational & Exploratory

FF-10502: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated potent antitumor activity in preclinical and clinical studies.[1][2] Its unique mechanism of action, particularly its efficacy against dormant and gemcitabine-resistant cancer cells, positions it as a promising therapeutic agent for various solid tumors.[1][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by available quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Core Mechanism of Action: Dual Inhibition of DNA Replication and Repair

This compound exerts its anticancer effects through a dual mechanism that disrupts fundamental cellular processes of DNA synthesis and repair. As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound-triphosphate (this compound-TP). This active metabolite then targets DNA polymerases, the enzymes responsible for DNA replication and repair.

The key mechanistic steps are as follows:

-

Cellular Uptake and Activation: this compound enters the cancer cell, likely through nucleoside transporters, and is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound-TP.

-

Inhibition of DNA Polymerases: this compound-TP acts as a competitive inhibitor of DNA polymerases α and β.[4]

-

DNA Polymerase α: Inhibition of this enzyme, which is critical for the initiation of DNA replication, leads to a halt in the S-phase of the cell cycle and prevents cell proliferation.

-

DNA Polymerase β: this compound is a significantly more potent inhibitor of DNA polymerase β than gemcitabine.[1][2] This enzyme plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks caused by DNA damaging agents or reactive oxygen species. By inhibiting DNA polymerase β, this compound prevents the repair of DNA damage, leading to the accumulation of cytotoxic lesions.

-

-

Induction of Cell Death in Dormant Cells: A novel aspect of this compound's mechanism is its activity against dormant cancer cells, which are often resistant to conventional chemotherapy.[1] In combination with DNA damaging agents (DDAs) like cisplatin or hydrogen peroxide, this compound significantly enhances cancer cell death by preventing the repair of DDA-induced DNA damage.[1]

This dual mechanism of inhibiting both DNA replication and repair contributes to the potent and durable antitumor responses observed with this compound, even in tumors that have developed resistance to other therapies like gemcitabine.

Signaling Pathway Diagram

Caption: this compound mechanism of action in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity in cancer cells.

Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines

| Cell Line | IC50 (nM) |

| BxPC-3 | 59.9 |

| SUIT-2 | 39.6 |

| Capan-1 | 68.2 |

| MIA PaCa-2 | 331.4 |

| Data from a 72-hour growth inhibition assay.[4] |

A separate study reported a general IC50 range of 60-330 nM for this compound in pancreatic cancer cell lines.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BxPC-3, SUIT-2, Capan-1, MIA PaCa-2)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the medium from the cells and add the this compound dilutions. Include wells with medium only (background) and cells with vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

DNA Polymerase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound-triphosphate on DNA polymerases α and β.

Materials:

-

Recombinant human DNA polymerase α and β

-

Activated DNA template-primer

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, [3H]-dTTP)

-

This compound-triphosphate

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dCTP, dGTP, and [3H]-dTTP.

-

Prepare serial dilutions of this compound-triphosphate.

-

In separate tubes, combine the reaction mixture with different concentrations of this compound-triphosphate. Include a positive control (no inhibitor) and a negative control (no polymerase).

-

Initiate the reaction by adding the respective DNA polymerase to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA.

-

Precipitate the radiolabeled DNA on ice.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of polymerase activity relative to the positive control and determine the IC50 value for this compound-triphosphate for each polymerase.

Dormant Cancer Cell Synergy Assay

Objective: To evaluate the synergistic cytotoxic effect of this compound in combination with a DNA damaging agent on dormant cancer cells.

Materials:

-

SUIT-2 pancreatic cancer cells

-

Serum-free growth medium

-

Complete growth medium

-

This compound

-

DNA damaging agent (e.g., cisplatin, H2O2)

-

96-well plates

-

Cell viability reagent

Protocol:

-

Induce dormancy in SUIT-2 cells by culturing them in serum-free medium for 72 hours.

-

Treat the dormant cells with this compound alone, the DNA damaging agent alone, or a combination of both at various concentrations.

-

Incubate the cells for an additional 72 hours.

-

Assess cell viability using a standard cell viability assay as described above.

-

Analyze the data for synergistic effects using methods such as the combination index (CI) calculation.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising anticancer agent with a distinct and dual mechanism of action that involves the inhibition of both DNA replication and DNA repair. Its ability to target DNA polymerase β more potently than gemcitabine and its demonstrated efficacy against dormant and drug-resistant cancer cells highlight its therapeutic potential. Further research into the detailed molecular interactions and the full spectrum of its activity in various cancer types will continue to elucidate its role in oncology.

References

- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

FF-10502: A Technical Guide to its Inhibition of DNA Polymerase Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

Abstract

FF-10502, a novel pyrimidine nucleoside antimetabolite structurally related to gemcitabine, has demonstrated potent antitumor activity in preclinical and clinical studies. Its mechanism of action involves the inhibition of key enzymes in DNA replication and repair, specifically DNA polymerase alpha (Pol α) and DNA polymerase beta (Pol β). This technical guide provides an in-depth overview of the inhibitory action of this compound on these polymerases, presenting available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

This compound, chemically known as 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine, is a synthetic pyrimidine nucleoside analogue.[1] Unlike its structural counterpart, gemcitabine, this compound exhibits a unique inhibitory profile against DNA polymerases, contributing to its distinct and potent anticancer effects.[1][2] The primary mechanism of action of nucleoside analogues like this compound involves intracellular phosphorylation to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and the induction of apoptosis in rapidly dividing cancer cells.

This guide focuses on the specific inhibitory effects of the active triphosphate metabolite of this compound on two critical DNA polymerases:

-

DNA Polymerase Alpha (Pol α): A key enzyme responsible for the initiation of DNA replication.

-

DNA Polymerase Beta (Pol β): A crucial enzyme involved in the base excision repair (BER) pathway, which is essential for repairing DNA damage.

The dual inhibition of both DNA replication and repair pathways by this compound represents a promising strategy to overcome mechanisms of drug resistance and enhance therapeutic efficacy.

Quantitative Inhibitory Activity

Table 1: In Vitro Growth Inhibitory Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (nM) |

| BxPC-3 | 59.9 |

| SUIT-2 | 39.6 |

| Capan-1 | 68.2 |

| MIA PaCa-2 | 331.4 |

Data from Mima et al., 2018.[1]

Table 2: Comparative Inhibition of DNA Polymerase α and β by this compound Triphosphate (Qualitative)

| DNA Polymerase | This compound Triphosphate Inhibition | Comparative Potency vs. Gemcitabine Triphosphate |

| DNA Polymerase α | Inhibits | Data not publicly available |

| DNA Polymerase β | Potent Inhibition | Far more potent |

Information synthesized from preclinical studies.[1][2]

Experimental Protocols

The following sections describe the general methodologies employed to assess the inhibitory activity of this compound on DNA polymerase α and β. These protocols are based on standard enzymatic assays and information from related studies.

In Vitro DNA Polymerase Inhibition Assay (Radiolabeled Method)

This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate into a DNA template/primer, and the reduction of this incorporation in the presence of an inhibitor.

Materials:

-

Purified recombinant human DNA polymerase α or β

-

Activated calf thymus DNA (as template/primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dNTP, e.g., [³H]dTTP or [α-³²P]dCTP

-

This compound triphosphate (investigational inhibitor)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, dithiothreitol, and bovine serum albumin)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase α or β to the reaction mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

-

DNA Precipitation and Washing: Place the tubes on ice to allow for complete precipitation. Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with cold TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular DNA Synthesis Inhibition Assay

This assay assesses the effect of this compound on DNA synthesis within cancer cells.

Materials:

-

Cancer cell line (e.g., SUIT-2 pancreatic cancer cells)

-

Cell culture medium and supplements

-

This compound

-

[³H]Thymidine

-

Lysis buffer

-

TCA

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Radiolabeling: Add [³H]Thymidine to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Cell Lysis and DNA Precipitation: Wash the cells to remove unincorporated [³H]Thymidine. Lyse the cells and precipitate the DNA using TCA.

-

Measurement of Radioactivity: Collect the precipitated DNA and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the inhibition of DNA synthesis at each this compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Figure 1: Mechanism of action of this compound in cancer cells.

Figure 2: Experimental workflow for the in vitro DNA polymerase inhibition assay.

Conclusion

This compound is a promising anticancer agent with a dual mechanism of action that targets both DNA replication and repair through the inhibition of DNA polymerase α and β. Its enhanced potency against DNA polymerase β compared to existing therapies like gemcitabine suggests a potential advantage in overcoming certain mechanisms of drug resistance. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the precise molecular interactions and therapeutic applications of this compound. Further studies are warranted to fully elucidate the quantitative inhibitory kinetics of this compound triphosphate on its target polymerases, which will be critical for optimizing its clinical development and application.

References

FF-10502: A Technical Guide to its Effects on Dormant and Quiescent Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10502, identified as 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine, is a novel pyrimidine nucleoside antimetabolite with a chemical structure analogous to gemcitabine.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a particular focus on its effects on dormant or quiescent cancer cells, a subpopulation notoriously resistant to conventional chemotherapies. Preclinical and early clinical data suggest that this compound possesses a unique dual mechanism of action that not only inhibits DNA synthesis in proliferating cells but also compromises the DNA repair pathways in non-proliferating cancer cells, rendering them susceptible to cell death, particularly in the presence of DNA damaging agents.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, both in standard growth conditions and in models mimicking cellular dormancy. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines

| Cell Line | State | IC50 (nM) |

| Pancreatic Cancer Cell Lines | Proliferating | 60 - 330 |

| Data represents the range of 50% inhibitory concentrations observed in a panel of human pancreatic cancer cell lines.[1] |

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Orthotopic Xenograft Model (SUIT-2)

| Treatment Group | Median Survival (Days) | Mortality at Day 128 (%) | Tumor Outcome |

| This compound | Not Reached | 0 | Regression of implanted tumor, little metastasis |

| Gemcitabine | Not explicitly stated | 75 | - |

| SUIT-2 human pancreatic cancer cells were implanted into the pancreas of mice. Treatment with this compound was administered intravenously.[1] |

Table 3: Efficacy of this compound in Gemcitabine-Resistant Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment | Outcome |

| Gemcitabine-Resistant Pancreatic Cancer | This compound | Complete tumor growth suppression |

| Gemcitabine-Resistant Pancreatic Cancer | Gemcitabine | Partial inhibition |

| Two distinct patient-derived xenograft models of gemcitabine-resistant pancreatic cancer were utilized.[1] |

Experimental Protocols

This section details the methodologies employed in key preclinical studies to evaluate the effect of this compound on dormant cancer cells.

Induction of Cancer Cell Dormancy via Serum Starvation

This protocol describes a method to induce a quiescent or dormant state in cancer cell lines in vitro, making them more resistant to conventional chemotherapy.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., SUIT-2) in standard growth medium and culture until they reach approximately 70-80% confluency.

-

Induction of Dormancy:

-

Aspirate the complete growth medium.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Replace the medium with a serum-free medium.

-

Incubate the cells in the serum-free medium for 72 hours to establish a dormant state.[2]

-

-

Treatment of Dormant Cells:

-

Following the 72-hour incubation in serum-free medium, add this compound at the desired concentrations, either alone or in combination with a DNA damaging inducer (DDI) such as cisplatin or hydrogen peroxide.

-

Incubate for an additional 72 hours.[2]

-

-

Assessment of Cell Viability: Cell viability can be determined using a standard ATP-based cell viability assay (e.g., CellTiter-Glo®).

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the establishment and treatment of an orthotopic mouse model of pancreatic cancer to evaluate the in vivo efficacy of this compound.

-

Cell Preparation: Culture a human pancreatic cancer cell line, such as SUIT-2, under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Orthotopic Implantation:

-

Anesthetize immunodeficient mice (e.g., nude mice).

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject the pancreatic cancer cell suspension directly into the pancreas.

-

Suture the incision and allow the tumors to establish.

-

-

Drug Administration:

-

Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment groups.

-

Administer this compound intravenously at a clinically relevant dose. The dosing schedule from a phase 1/2 clinical trial was on days 1, 8, and 15 of a 28-day cycle.[3][4] Preclinical studies used intravenous administration, though the exact mg/kg dosage and schedule for the SUIT-2 model require further specification from the primary literature.

-

-

Monitoring and Endpoints:

-

Monitor tumor growth using calipers or non-invasive imaging techniques.

-

Record animal body weight and overall health status regularly.

-

The primary endpoints are typically tumor growth inhibition and overall survival.[1]

-

DNA Damage Assessment using the Alkaline Comet Assay

This assay is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells, providing a measure of DNA damage.

-

Cell Preparation: Treat dormant cancer cells with this compound in combination with a DDI as described in Protocol 1.

-

Cell Embedding:

-

Harvest the cells and resuspend them in low melting point agarose at 37°C.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose at 4°C.

-

-

Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

-

Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides in a Tris buffer.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.[2]

-

Signaling Pathways and Mechanisms of Action

The unique efficacy of this compound, particularly against dormant cancer cells, is attributed to its dual mechanism of action that distinguishes it from gemcitabine.

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed pathway for this compound's cytotoxic effects.

Caption: Proposed mechanism of action for this compound in cancer cells.

Comparative Mechanism: this compound vs. Gemcitabine

This compound's structural similarity to gemcitabine results in overlapping mechanisms, primarily the inhibition of DNA synthesis. However, a key distinction lies in their differential effects on DNA repair enzymes.

Caption: Comparative mechanisms of this compound and Gemcitabine.

This compound is a significantly more potent inhibitor of DNA polymerase β than gemcitabine.[1] This enzyme plays a critical role in the base excision repair (BER) pathway, which is essential for repairing DNA damage, including that induced by chemotherapy and radiotherapy. In dormant or quiescent cancer cells, which have low rates of DNA replication, the BER pathway is still active and crucial for cell survival. By potently inhibiting DNA polymerase β, this compound compromises the ability of these dormant cells to repair DNA damage, leading to the accumulation of lethal DNA lesions and subsequent apoptosis, especially when combined with DNA damaging agents.[1][2]

Experimental Workflow for Evaluating this compound on Dormant Cells

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound on dormant cancer cells.

Caption: Experimental workflow for this compound evaluation in dormant cells.

Potential Mechanisms of Resistance

While this compound has shown efficacy in gemcitabine-resistant models, the potential for acquired resistance to this compound itself warrants consideration. Based on the mechanisms of resistance to other pyrimidine nucleoside analogs, potential resistance mechanisms to this compound could include:

-

Altered Drug Transport: Downregulation or mutation of the specific nucleoside transporters responsible for this compound uptake into the cancer cell.

-

Reduced Activation: Decreased activity of the kinases, such as deoxycytidine kinase (dCK), that are required to phosphorylate this compound into its active triphosphate form.

-

Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell.

-

Alterations in Target Enzyme: Mutations in DNA polymerase β that reduce the binding affinity of the active form of this compound.

-

Upregulation of DNA Repair Pathways: Compensation for the inhibition of the BER pathway through the upregulation of alternative DNA repair mechanisms.

Further research is necessary to elucidate the specific mechanisms of resistance that may arise in response to this compound treatment.

Conclusion

This compound is a promising novel antimetabolite that demonstrates a unique and potent activity against dormant or quiescent cancer cells, a critical challenge in oncology. Its dual mechanism of inhibiting both DNA synthesis and, more significantly, the Base Excision Repair pathway via potent inhibition of DNA polymerase β, sets it apart from its structural analog, gemcitabine. The preclinical data strongly support its superior efficacy in models of pancreatic cancer, including those resistant to standard-of-care chemotherapy. The ongoing and future clinical evaluation of this compound will be crucial in determining its therapeutic potential in a range of solid tumors. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key data, methodologies, and mechanistic insights that underpin its development.

References

- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

In-Depth Technical Guide: Preclinical Pharmacology of FF-10502

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10502 is a novel synthetic pyrimidine nucleoside analog with a chemical structure similar to that of gemcitabene. It is 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine and demonstrates a distinct and potent preclinical antitumor profile.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating its mechanism of action.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism that involves both the inhibition of DNA replication and the suppression of DNA damage repair.[3] A key differentiator from other nucleoside analogs like gemcitabine is its potent inhibition of DNA polymerase β (Pol β), a critical enzyme in the base excision repair (BER) pathway.[1][2][3] This inhibition of DNA repair makes cancer cells, particularly dormant cells that are often resistant to chemotherapy, more susceptible to DNA damage-inducing agents.[1][2]

Signaling Pathway: Inhibition of Base Excision Repair

The following diagram illustrates the role of DNA polymerase β in the base excision repair pathway and the point of inhibition by this compound.

Caption: this compound inhibits DNA polymerase β, a key enzyme in the Base Excision Repair pathway.

In Vitro Pharmacology

This compound has demonstrated significant cytotoxic activity against a panel of human pancreatic cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | IC50 (nM)[4] |

| BxPC-3 | 59.9 |

| SUIT-2 | 39.6 |

| Capan-1 | 68.2 |

| MIA PaCa-2 | 331.4 |

Experimental Protocols: In Vitro Assays

Cell Viability Assay:

-

Cell Lines: Human pancreatic cancer cell lines (BxPC-3, SUIT-2, Capan-1, MIA PaCa-2).

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with serial dilutions of this compound (ranging from 0.1 nM to 10 μM) for 72 hours.[4] Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT) or an ATP-based luminescence assay (e.g., CellTiter-Glo). IC50 values were calculated from the dose-response curves.

Dormant Cell Model:

-

Cell Line: SUIT-2 human pancreatic cancer cells.

-

Methodology: To induce a dormant state, SUIT-2 cells were cultured in serum-free medium for 72 hours.[3] These dormant cells were then treated with this compound in combination with DNA damage-inducing agents (e.g., H2O2, cisplatin, or temozolomide).[3] Cell viability was evaluated after 72 hours using an ATP-based cell viability assay.[3] DNA damage was assessed by the alkaline comet assay.[3]

DNA Polymerase Inhibition Assay:

-

Enzymes: Purified human DNA polymerase α and β.

-

Methodology: The inhibitory activity of the triphosphate form of this compound was measured using a DNA synthesis assay. Purified human polymerases were incubated for 30 minutes at 37°C with the triphosphate form of the test drug in the presence of [methyl-3H]dTTP.[3] The incorporation of radioactivity into newly synthesized DNA was measured by liquid scintillation counting to determine the extent of polymerase inhibition.[3]

In Vivo Pharmacology

This compound has shown superior antitumor efficacy compared to gemcitabine in various preclinical models of pancreatic cancer, including those resistant to gemcitabine.

Quantitative Data: In Vivo Efficacy

| Model Type | Cell Line/Tumor Type | Treatment Regimen | Outcome |

| Subcutaneous Xenograft | Capan-1 (Pancreatic) | 120-480 mg/kg, i.v., once weekly for 4 weeks.[4] | Dose-dependent suppression of tumor growth.[4] |

| Orthotopic Xenograft | SUIT-2 (Pancreatic) | Not specified in abstract | Regression of implanted tumor and minimal metastasis, with no mortality observed, whereas 75% of gemcitabine-treated mice died by day 128.[1][2] |

| Patient-Derived Xenograft (PDX) | Gemcitabine-Resistant Pancreatic | Not specified in abstract | Complete tumor growth suppression, in contrast to only partial inhibition with gemcitabine.[1][2] |

Experimental Protocols: In Vivo Studies

Subcutaneous Xenograft Model:

-

Animal Model: Five-week-old female nude mice (e.g., BALB/c-nu/nu).[4]

-

Tumor Implantation: Human pancreatic cancer cells (e.g., Capan-1) were harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intravenously via the tail vein.[4]

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.

Orthotopic Pancreatic Cancer Model:

-

Animal Model: Immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: A surgical procedure was performed to expose the pancreas. A suspension of human pancreatic cancer cells (e.g., SUIT-2) was then injected directly into the pancreas. The abdominal wall and skin were then sutured.

-

Treatment and Monitoring: After a recovery period, treatment with this compound or vehicle control was initiated. Tumor growth and metastasis were monitored using in vivo imaging techniques (e.g., bioluminescence or ultrasound) and/or at the study endpoint by necropsy.

Patient-Derived Xenograft (PDX) Model:

-

Tumor Source: Fresh tumor tissue was obtained from patients with pancreatic cancer, particularly those with gemcitabine-resistant disease.

-

Implantation: Small fragments of the patient's tumor were surgically implanted subcutaneously or orthotopically into immunodeficient mice.

-

Propagation and Treatment: Once the tumors were established, they were passaged to subsequent cohorts of mice for treatment studies. Mice bearing established PDX tumors were randomized to receive this compound, gemcitabine, or a vehicle control. Efficacy was assessed by measuring tumor volume over time.

Experimental Workflow: In Vivo Xenograft Study

References

- 1. A Liposomal Gemcitabine, FF-10832, Improves Plasma Stability, Tumor Targeting, and Antitumor Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic C… [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

FF-10502: A Novel Antimetabolite Demonstrating Superior Activity in Pancreatic Cancer Models

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

FF-10502, a pyrimidine nucleoside antimetabolite structurally similar to gemcitabine, has demonstrated significant preclinical activity in various pancreatic cancer models, including those resistant to current standard-of-care therapies. This document provides an in-depth technical overview of the core data and methodologies supporting the investigation of this compound. Key findings indicate a novel mechanism of action, particularly potent against dormant cancer cells, which are implicated in therapeutic resistance and disease recurrence. Through the inhibition of DNA polymerase β, this compound uniquely impairs DNA repair mechanisms, leading to enhanced cytotoxicity, especially when combined with DNA-damaging agents. In vivo studies have shown superior tumor growth suppression and prolonged survival with this compound compared to gemcitabine, highlighting its potential as a promising new therapeutic agent for pancreatic cancer.

Introduction

Pancreatic cancer remains a significant therapeutic challenge, with high rates of chemoresistance and poor patient outcomes. Gemcitabine has been a cornerstone of treatment for decades, but its efficacy is often limited by both intrinsic and acquired resistance. This compound emerges as a promising alternative, designed to overcome these limitations. This technical guide details the preclinical evaluation of this compound, presenting key data from in vitro and in vivo pancreatic cancer models and outlining the experimental protocols utilized in these seminal studies.

Mechanism of Action

This compound is a synthetic pyrimidine nucleoside analogue.[1] Unlike gemcitabine, which primarily inhibits DNA replication, this compound exhibits a dual mechanism of action. It not only disrupts DNA replication but also potently inhibits DNA polymerase β, a key enzyme in the base excision repair (BER) pathway.[1][2] This inhibition of DNA repair is particularly effective in combination with DNA damage inducers (DDIs), leading to synergistic cytotoxicity.[2][3] This unique characteristic allows this compound to effectively target dormant cancer cells, a population notoriously resistant to conventional chemotherapies that target rapidly proliferating cells.[3][4]

In Vitro Activity

This compound has been evaluated against a panel of human pancreatic cancer cell lines, demonstrating moderate growth-inhibitory effects as a single agent. However, its unique activity is most pronounced in models of dormant cancer cells and in combination with DNA-damaging agents.

Data Presentation

| Cell Line | This compound IC₅₀ (nM) | Gemcitabine IC₅₀ (nM) | Notes | Reference |

| Pancreatic Cancer Cell Lines (Range) | 60-330 | Weaker than Gemcitabine | This compound showed moderately weaker growth inhibition compared to gemcitabine in standard in vitro proliferation assays. | [3] |

| Dormant SUIT-2 Cells + DDI | Significant Cell Death | Resistant | This compound in combination with DNA Damage Inducers (DDIs) like H₂O₂, cisplatin, or temozolomide induced concentration-dependent cell death in dormant, gemcitabine-resistant SUIT-2 cells. | [2][3] |

Experimental Protocols

The human pancreatic cancer cell line SUIT-2 was utilized in key experiments.[3] Cells were cultured in appropriate media supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell viability was assessed using an ATP-based assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound or gemcitabine for a specified period. Cell viability was measured, and IC₅₀ values were calculated.

To induce a dormant state, SUIT-2 cells were cultured in serum-free medium for 72 hours.[2] This serum starvation method establishes a population of quiescent cells that are resistant to conventional chemotherapy.

Dormant SUIT-2 cells were treated with this compound or gemcitabine in combination with DDIs such as hydrogen peroxide (H₂O₂), cisplatin, or temozolomide. Cell viability was subsequently assessed to determine the synergistic cytotoxic effects.[2][3]

In Vivo Activity

The antitumor efficacy of this compound has been demonstrated in multiple, clinically relevant in vivo models of pancreatic cancer, where it has shown superiority over gemcitabine.

Data Presentation

| Model | Treatment | Outcome | Reference |

| Orthotopic SUIT-2 Xenograft | This compound | No mortality, tumor regression, minimal metastasis. | [3] |

| Orthotopic SUIT-2 Xenograft | Gemcitabine | 75% mortality by day 128. | [3] |

| Gemcitabine-Resistant PDX Models (2 models) | This compound | Complete tumor growth suppression. | [3] |

| Gemcitabine-Resistant PDX Models (2 models) | Gemcitabine | Partial tumor growth inhibition. | [3] |

| Capan-1 and SUIT-2 Xenograft Models | This compound | Superior tumor growth suppression and survival prolongation compared to gemcitabine, with less toxicity. | [1] |

Experimental Protocols

Human pancreatic cancer SUIT-2 cells were implanted into the pancreas of immunodeficient mice. Tumor growth was monitored, and treatment with this compound or gemcitabine was initiated once tumors were established. Efficacy was evaluated by measuring tumor volume and monitoring survival.[3]

Tumor fragments from pancreatic cancer patients, including those with gemcitabine-resistant disease, were subcutaneously implanted into immunodeficient mice. Once tumors reached a specified volume, mice were randomized to receive treatment with this compound or gemcitabine. Tumor growth was measured regularly to assess treatment efficacy.[1]

DNA Polymerase β Inhibition Assay

The enhanced potency of this compound is attributed to its strong inhibitory activity against DNA polymerase β.

Data Presentation

| Enzyme | This compound | Gemcitabine | Notes | Reference |

| DNA Polymerase β | Far more potent inhibitor | Less potent inhibitor | The triphosphate form of this compound is a significantly more potent inhibitor of DNA polymerase β compared to the triphosphate form of gemcitabine. | [2][3] |

| DNA Polymerase α | Inhibitory Activity | Inhibitory Activity | Both this compound and gemcitabine inhibit DNA polymerase α, which is involved in DNA replication. | [2] |

Experimental Protocol

The inhibitory activity of the triphosphate forms of this compound and gemcitabine on purified human DNA polymerase α and β was measured using a DNA synthesis assay. The assay involves incubating the purified polymerases with the triphosphate forms of the drugs in the presence of a DNA template and [methyl-³H]dTTP. The incorporation of radioactivity into the DNA, reflecting polymerase activity, is then measured by liquid scintillation counting.[2]

Clinical Development

A Phase 1/2a clinical trial of this compound has been conducted in patients with advanced solid tumors, including pancreatic cancer. The study aimed to establish the safety, tolerability, and preliminary efficacy of this compound. The Phase 2a portion of the trial included a cohort of patients with pancreatic cancer.[2]

Conclusion

This compound represents a significant advancement in the development of novel therapies for pancreatic cancer. Its unique dual mechanism of action, particularly its potent inhibition of DNA polymerase β and its efficacy against dormant cancer cells, distinguishes it from existing treatments like gemcitabine. The robust preclinical data from both in vitro and in vivo models, including those resistant to gemcitabine, strongly support the continued clinical development of this compound as a potential new standard of care for patients with pancreatic cancer.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]

- 3. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA polymerase beta assay kit [profoldin.com]

FF-10502 for Cholangiocarcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FF-10502, a novel pyrimidine antimetabolite, and its investigation in the context of cholangiocarcinoma (CCA). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, preclinical and clinical findings, and experimental considerations for this compound.

Core Concepts and Mechanism of Action

This compound is a synthetic pyrimidine nucleoside analogue, structurally similar to gemcitabine, with a key modification of a sulfur substitution in the pentose ring.[1] This structural difference contributes to its distinct biological activity. The primary mechanism of action of this compound is the inhibition of DNA synthesis and repair, making it a potent agent against cancer cell proliferation.

Dual Mechanism of Action:

-

Inhibition of DNA Replication: Like other nucleoside analogues, this compound is incorporated into replicating DNA strands, leading to chain termination and cell cycle arrest.

-

Inhibition of DNA Damage Repair: A key differentiator of this compound is its potent inhibition of DNA polymerase beta (Polβ), an essential enzyme in the base excision repair (BER) pathway.[2] This inhibition of DNA repair can sensitize cancer cells to endogenous and exogenous DNA damage, contributing to its anti-tumor activity, particularly in quiescent or slow-growing cells.[1]

This compound has demonstrated activity in preclinical models that are resistant to gemcitabine, suggesting it may overcome certain mechanisms of resistance to standard-of-care chemotherapy.[1]

Preclinical Research Findings

While specific preclinical data for this compound in cholangiocarcinoma models is limited in publicly available literature, studies in other solid tumors, particularly pancreatic cancer, provide valuable insights into its activity.

In Vitro Activity

This compound has shown cytotoxic activity against various cancer cell lines. Notably, it has demonstrated potent activity against serum-starved, dormant cancer cells when combined with DNA damaging agents.[2]

Table 1: Preclinical In Vitro Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (nM) | Reference |

| Pancreatic Cancer Cell Lines (unspecified) | 60-330 | [3] |

In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer have shown that this compound can lead to superior tumor growth suppression compared to gemcitabine.[1][3]

Clinical Research in Cholangiocarcinoma

A Phase 1/2a clinical trial (NCT02661542) evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors, including a cohort of patients with cholangiocarcinoma.[1][4]

Study Design and Patient Population

The study was an open-label, single-arm, dose-escalation (Phase 1) and cohort expansion (Phase 2a) trial.[4] Patients enrolled had inoperable, metastatic tumors that were refractory to standard therapies.[4]

Table 2: Patient Demographics and Baseline Characteristics (Cholangiocarcinoma Cohort)

| Characteristic | Value | Reference |

| Number of Patients | 26 | [1] |

| Median Prior Therapies | 4 | [1] |

Efficacy in Cholangiocarcinoma

This compound demonstrated encouraging preliminary efficacy in heavily pretreated patients with cholangiocarcinoma.

Table 3: Clinical Efficacy of this compound in Cholangiocarcinoma Patients

| Efficacy Endpoint | Value | Reference |

| Partial Responses (PRs) | 3 of 26 patients | [1] |

| Patients on Therapy for ≥6 months | 7 | [1] |

| Median Progression-Free Survival (PFS) | 24.7 weeks | [4] |

| Median Overall Survival (OS) | 39.1 weeks | [4] |

Prolonged progression-free survival was associated with the presence of BAP1 and PBRM1 mutations.[4]

Safety and Tolerability

This compound was generally well-tolerated with manageable side effects.[4]

Table 4: Key Safety Findings from the Phase 1/2a Trial

| Safety Parameter | Details | Reference |

| Maximum Tolerated Dose (MTD) | 90 mg/m² | [1] |

| Dose-Limiting Toxicities (DLTs) at 135 mg/m² | Hypotension (Grade 3 and 4) | [1] |

| DLTs at 100 mg/m² | Grade 3 fatigue, Grade 2 rash | [1] |

| Common Adverse Events (Grade 1-2) | Rash, pruritus, fever, fatigue | [4] |

| Grade 3/4 Hematologic Toxicities (at 90 mg/m²) | Thrombocytopenia (5.1%), Neutropenia (2%) | [4] |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on cholangiocarcinoma cell lines using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

-

Cholangiocarcinoma cell lines (e.g., TFK-1, HuCCT1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cholangiocarcinoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).

-

Incubation: Incubate the plates for 72 hours (or a desired time course) at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment (MTS Assay):

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound using cholangiocarcinoma PDX models.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Cholangiocarcinoma PDX tissue

-

This compound formulation for intravenous (IV) injection

-

Vehicle control for injection

-

Surgical tools for implantation

-

Calipers for tumor measurement

Procedure:

-

PDX Implantation:

-

Surgically implant a small fragment (approximately 20-30 mm³) of cholangiocarcinoma PDX tissue subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Randomization and Treatment:

-

Randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound intravenously at the desired dose and schedule (e.g., once weekly for 3 weeks). The clinical trial used a schedule of days 1, 8, and 15 of a 28-day cycle.[1]

-

Administer the vehicle control to the control group using the same schedule.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers twice weekly.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

The study may be terminated when the tumors in the control group reach a predetermined size or after a set duration.

-

At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound, targeting both DNA replication and the base excision repair pathway.

Caption: Dual mechanism of action of this compound.

Key Signaling Pathways in Cholangiocarcinoma

The development and progression of cholangiocarcinoma involve the dysregulation of several key signaling pathways. Understanding these pathways provides a broader context for the development of targeted therapies.

Caption: Key signaling pathways in cholangiocarcinoma.

Experimental Workflow for a Preclinical Study

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound in cholangiocarcinoma.

Caption: Preclinical experimental workflow for this compound.

References

- 1. Establishment of Highly Transplantable Cholangiocarcinoma Cell Lines from a Patient-Derived Xenograft Mouse Model [mdpi.com]

- 2. Establishment and Characterization of a New Human Intrahepatic Cholangiocarcinoma Cell Line LIV27 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic suppression of cholangiocarcinoma cells via DNA damage response and cell cycle arrest by dual targeting PARP and ATM in DNA damage repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of FF-10502: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: FF-10502 is an investigational pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated promising antitumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor spectrum, mechanism of action, and key experimental findings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.

Antitumor Spectrum of this compound

This compound has shown significant activity against a range of solid tumors, with a particular emphasis on pancreatic cancer and biliary tract cancers. Preclinical evidence also suggests potential efficacy in other solid malignancies. To date, there is limited publicly available information on the activity of this compound in hematological malignancies.

Solid Tumors

Pancreatic Cancer: In vitro studies have demonstrated the cytotoxic effects of this compound on various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized in the table below.[1]

| Cell Line | IC50 (nM) |

| BxPC-3 | 59.9 |

| SUIT-2 | 39.6 |

| Capan-1 | 68.2 |

| MIA PaCa-2 | 331.4 |

In vivo studies using mouse xenograft models with the human pancreatic cancer cell line Capan-1 have shown that this compound suppresses tumor growth in a dose-dependent manner.[2] Furthermore, in an orthotopic implantation model using SUIT-2 cells, this compound treatment led to tumor regression and reduced metastasis, resulting in improved survival compared to gemcitabine.[1][3] Notably, this compound demonstrated complete tumor growth suppression in two patient-derived xenograft models of gemcitabine-resistant pancreatic cancer.[1][3]

Biliary Tract and Other Solid Tumors: A Phase 1/2a clinical trial (NCT02661542) evaluated the safety and efficacy of this compound in patients with advanced solid tumors.[4][5][6][7][8] The study established a recommended Phase 2 dose of 90 mg/m².[4][5][6]

The trial included expansion cohorts for patients with cholangiocarcinoma, gallbladder cancer, and other solid tumors.[4][5] Confirmed partial responses were observed in patients with gemcitabine-refractory tumors, including:[4][5][6]

-

Three patients with cholangiocarcinoma

-

One patient with gallbladder cancer

-

One patient with urothelial cancer

For patients with cholangiocarcinoma, the median progression-free survival was 24.7 weeks, and the median overall survival was 39.1 weeks.[4][5][6] The clinical trial also enrolled patients with ovarian, prostate, non-small cell lung cancer (NSCLC), and squamous cell carcinoma of the head and neck (SCCHN).[7] A news release also mentioned potent anticancer effects of this compound in preclinical models of lung, ovarian, and bladder cancers.[9]

Hematological Malignancies

Currently, there is a lack of specific preclinical or clinical data on the antitumor activity of this compound in hematological malignancies. A separate investigational agent, FF-10501, has been studied for relapsed or refractory blood tumors, suggesting that this compound's development is primarily focused on solid tumors.[9]

Mechanism of Action: Inhibition of DNA Polymerase β and Targeting Dormant Cells

This compound exerts its anticancer effects through a distinct mechanism of action that involves the inhibition of DNA synthesis and the targeting of dormant, or quiescent, cancer cells.[1][3]

Dual Inhibition of DNA Polymerases

Similar to gemcitabine, this compound is a pyrimidine nucleoside antimetabolite that, once intracellularly phosphorylated to its active triphosphate form, inhibits DNA synthesis.[1][2] However, a key differentiator is its potent inhibition of DNA polymerase β (Pol β), an enzyme crucial for the base excision repair (BER) pathway.[1][3] The BER pathway is responsible for repairing single-base DNA damage caused by oxidation and alkylation. By inhibiting Pol β, this compound compromises the cancer cell's ability to repair DNA damage, leading to the accumulation of cytotoxic lesions.

dot

Caption: Intracellular activation and dual inhibitory mechanism of this compound.

Activity Against Dormant Cancer Cells

A novel aspect of this compound's mechanism is its activity against dormant cancer cells, which are often resistant to conventional chemotherapy.[1][3] In preclinical models, serum starvation was used to induce a dormant state in pancreatic cancer cells. These dormant cells showed resistance to gemcitabine, even in combination with DNA damaging agents. In contrast, this compound, particularly when combined with DNA damaging agents, induced significant cell death in these dormant cells.[1][3] This effect is attributed to the potent inhibition of DNA polymerase β, which prevents the repair of DNA damage in these otherwise non-proliferating cells.[3]

dot

Caption: this compound's activity on dormant cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol Summary (based on Mima et al., 2018):

-

Cell Culture: Human pancreatic cancer cell lines (BxPC-3, SUIT-2, Capan-1, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Cell Viability Assessment: Cell viability is measured using a commercial ATP-based assay (e.g., CellTiter-Glo). Luminescence is read using a plate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in animal models.

Protocol Summary (based on Mima et al., 2018):

-

Animal Model: Five-week-old female nude mice (e.g., BALB/c-nu/nu) are used.

-

Tumor Cell Implantation: Human pancreatic cancer cells (e.g., Capan-1) are subcutaneously injected into the flank of the mice. For orthotopic models, cells (e.g., SUIT-2) are implanted into the pancreas.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered intravenously (e.g., 120-480 mg/kg, once weekly for 4 weeks).

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival is also monitored.

Phase 1/2a Clinical Trial

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

Protocol Summary (based on Janku et al., 2023): [5]

-

Patient Population: Patients with inoperable, metastatic solid tumors refractory to standard therapies.

-

Study Design: Open-label, single-arm, 3+3 dose-escalation design followed by expansion cohorts.

-

Drug Administration: this compound is administered intravenously on days 1, 8, and 15 of a 28-day cycle. Doses are escalated from 8 to 135 mg/m².

-

Safety and Tolerability Assessment: Monitoring of adverse events, dose-limiting toxicities (DLTs), and determination of the maximum tolerated dose (MTD).

-

Efficacy Assessment: Tumor responses are evaluated according to RECIST 1.1 criteria. Progression-free survival and overall survival are also assessed.

-

Pharmacokinetics: Plasma samples are collected to determine the pharmacokinetic profile of this compound.

dot

Caption: Workflow of the Phase 1/2a clinical trial of this compound.

Conclusion

This compound is a promising pyrimidine antimetabolite with a distinct mechanism of action that differentiates it from gemcitabine. Its potent inhibition of DNA polymerase β and its activity against dormant cancer cells suggest its potential to overcome chemoresistance. Clinical data has demonstrated encouraging antitumor activity in heavily pretreated patients with advanced solid tumors, particularly cholangiocarcinoma. Further investigation into the full antitumor spectrum and the development of predictive biomarkers will be crucial in defining the optimal clinical application of this compound.

References

- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA polymerase beta and other gap-filling enzymes in mammalian base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Roles of DNA Polymerase Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for FF-10502 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, with demonstrated anticancer activity.[1] Its primary mechanism of action involves the inhibition of DNA polymerase α and β, thereby disrupting DNA replication and repair.[1][2] A distinguishing feature of this compound is its potent activity against dormant cancer cells, particularly when used in combination with DNA damaging agents. This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines, covering cell viability, apoptosis, and cell cycle analysis.

Mechanism of Action

This compound exerts its cytotoxic effects through the inhibition of DNA synthesis. As a nucleoside analog, it is incorporated into DNA strands during replication. This incorporation leads to chain termination and the stalling of replication forks, ultimately inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to be a more potent inhibitor of DNA polymerase β than gemcitabine.[1][3] This inhibition of DNA polymerase β is crucial for its efficacy against dormant cells and in combination with DNA damaging agents, as it hampers the cell's ability to repair DNA damage through the base excision repair pathway.[1][2]

Data Presentation

Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines by this compound

| Cell Line | IC50 (nM) after 72h treatment |

| BxPC-3 | 59.9 |

| SUIT-2 | 39.6 |

| Capan-1 | 68.2 |

| MIA PaCa-2 | 331.4 |

Data summarized from MedchemExpress, citing Mima et al., 2018.[2]

Experimental Protocols

Cell Viability Assay (ATP-Based Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring intracellular ATP levels, which correlate with cell viability.

Materials:

-

Cancer cell lines (e.g., BxPC-3, SUIT-2, Capan-1, MIA PaCa-2)

-

Complete cell culture medium (specific to the cell line)

-

This compound

-

96-well clear-bottom white plates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. Recommended concentration range: 0.1 nM to 10 µM.[2]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO or the corresponding solvent).

-

Incubate for 72 hours at 37°C and 5% CO2.[2]

-

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the ATP assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol for Inducing Dormancy in SUIT-2 Cells

This protocol describes the induction of a dormant-like state in SUIT-2 pancreatic cancer cells through serum starvation.[1]

Materials:

-

SUIT-2 cells

-

Complete culture medium for SUIT-2 cells

-

Serum-free culture medium

Procedure:

-

Culture SUIT-2 cells in their complete growth medium until they reach 70-80% confluency.

-

Aspirate the complete medium and wash the cells twice with sterile PBS.

-

Add serum-free medium to the cells.

-

Incubate the cells in the serum-free medium for 72 hours at 37°C and 5% CO2.[1] After this period, the cells are considered to be in a dormant state and can be used for subsequent experiments.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol enables the detection and quantification of apoptotic and necrotic cells following treatment with this compound, alone or in combination with DNA damaging agents.

Materials:

-

Cancer cells (proliferating or dormant)

-

This compound

-

DNA damaging agents (e.g., Cisplatin, H2O2)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

For combination studies, treat the cells with this compound at a relevant concentration (e.g., IC50) and/or a DNA damaging agent (e.g., Cisplatin 10 µM, H2O2 100 µM). Include single-agent and vehicle controls.

-

Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

-

Cancer cells

-

This compound

-

6-well plates

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound in cancer cells.

Caption: General experimental workflow for in vitro studies of this compound.

Caption: Synergistic effect of this compound and DNA damaging agents.

References

Application Notes and Protocols for Determining FF-10502 IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated potent anticancer activity.[1][2] Its primary mechanism of action involves the inhibition of DNA polymerase α and β, crucial enzymes in DNA replication and repair.[1] This inhibition leads to the disruption of DNA synthesis and the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells. Notably, this compound has shown efficacy in dormant cancer cells, a characteristic that may offer advantages over existing therapies.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the reported IC50 values for this compound in various pancreatic cancer cell lines. While this compound has shown activity in other cancer types such as cholangiocarcinoma, ovarian, lung, and bladder cancer, specific IC50 values for these cell lines are not consistently available in the public domain and will require experimental determination.[3]

| Cell Line | Cancer Type | IC50 (nM) |

| BxPC-3 | Pancreatic | 59.9 |

| SUIT-2 | Pancreatic | 39.6 |

| Capan-1 | Pancreatic | 68.2 |

| MIA PaCa-2 | Pancreatic | 331.4 |

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for IC50 determination.

Experimental Protocols

Detailed methodologies for two common cell viability assays are provided below. These protocols can be adapted for specific cell lines and laboratory conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the IC50 of this compound by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired concentration range (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After 72 hours, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the IC50 of this compound by quantifying the ATP present in viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-